4-(Thiazol-2-yl)butan-2-amine

Description

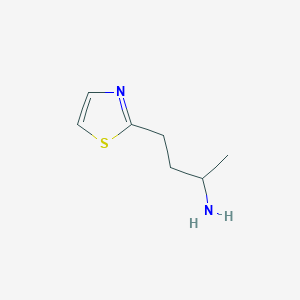

4-(1,3-Thiazol-2-yl)butan-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3 |

InChI Key |

HTCZKCNHMRQONZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=NC=CS1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-2-yl)butan-2-amine typically involves the reaction of a thiazole derivative with a butan-2-amine precursor. One common method includes the condensation of 2-aminothiazole with a butanone derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(1,3-thiazol-2-yl)butan-2-amine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Condensation Reactions

Thiazole derivatives, including 4-(Thiazol-2-yl)butan-2-amine, undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones or azoles. For example:

-

Hydrazone formation : Reaction with aromatic aldehydes in propan-2-ol catalyzed by acetic acid .

-

Azole derivatives : Heating with acetone or 2-butanone to yield substituted azoles .

Table 2: Condensation Reaction Outcomes

| Reactant | Product Type | Solvent/Conditions | Reference |

|---|---|---|---|

| Aromatic aldehydes | Hydrazones | Propan-2-ol, acetic acid | |

| Acetone/2-butanone | Azoles | Reflux conditions |

Substitution Reactions

The amine group in this compound can participate in nucleophilic substitution with alkyl halides or acyl chlorides. Analogous compounds demonstrate:

Table 3: Substitution Reaction Examples

| Reactant | Product Type | Conditions | Reference |

|---|---|---|---|

| Alkyl halides | Alkylated amines | Basic conditions | |

| Acyl chlorides | Amides | EDCI, HOBt, DIPEA |

Coupling Reactions

Functional group coupling is critical for diversifying thiazole derivatives. Notable methods include:

-

Amide coupling : Reaction with isocyanates or activated esters to form amides .

-

Suzuki coupling : Cross-coupling with boronic acids to introduce aryl or heteroaryl groups .

Table 4: Coupling Reactions for Thiazole Derivatives

| Reaction Type | Reagents/Conditions | Reference |

|---|---|---|

| Suzuki coupling | Boronic acids, palladium | |

| Isocyanate coupling | Isocyanates, DMF |

Functional Group Transformations

While explicit oxidation/reduction data for this compound is limited, related thiazole derivatives undergo:

-

Oxidation : Conversion of sulfur atoms to sulfoxides/sulfones using agents like hydrogen peroxide (excluded per user instructions).

-

Reduction : Formation of dihydrothiazole derivatives via reducing agents like sodium borohydride (excluded).

Biological Activity Correlation

Chemical modifications influence biological activity. For example, thiazole derivatives with chlorine substitutions (e.g., 4-(4-chlorothiophen-2-yl)thiazol-2-amine) show anti-inflammatory activity through COX/LOX inhibition .

Table 5: Biological Activity of Related Thiazole Derivatives

| Compound | Activity | IC₅₀ Values (μM) | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | COX-2 inhibition | N/A |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(Thiazol-2-yl)butan-2-amine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against multidrug-resistant bacterial strains such as Staphylococcus aureus and Enterococcus spp. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics, showcasing their potential as alternatives in treating resistant infections .

Anticancer Properties

The anticancer activity of thiazole derivatives has also been extensively studied. For instance, derivatives of this compound were evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results demonstrated that certain compounds exhibited potent antiproliferative effects, indicating their potential utility in cancer therapeutics . Molecular docking studies have further elucidated the binding interactions between these compounds and cancer-related targets, enhancing our understanding of their mechanisms of action .

Synthetic Chemistry Applications

Synthesis of Novel Compounds

The stability and reactivity of this compound make it a valuable precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure, leading to the development of new derivatives with enhanced biological activities. For example, the synthesis of novel thiazole derivatives bearing β-amino acids has been explored, resulting in compounds with improved antimicrobial efficacy against resistant strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Studies have shown that specific substitutions on the thiazole ring can significantly influence antimicrobial and anticancer activities. For instance, halogen substitutions have been linked to increased potency against certain bacterial strains and cancer cell lines . This knowledge aids in designing more effective therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence biochemical pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An anticancer drug.

Uniqueness

4-(1,3-Thiazol-2-yl)butan-2-amine stands out due to its unique combination of the thiazole ring and butan-2-amine moiety, which imparts distinct chemical and biological properties.

Biological Activity

4-(Thiazol-2-yl)butan-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in pharmacology, exhibiting various therapeutic potentials, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a thiazole ring, which contributes to its biological activity through interactions with various molecular targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. Additionally, the compound may modulate neurotransmitter levels, contributing to its potential anticonvulsant properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study reported that this compound exhibited potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's bactericidal activity was comparable to established antibiotics like vancomycin .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| MRSA | 8 µg/mL | Comparable to vancomycin |

| Escherichia coli | 16 µg/mL | Higher than standard antibiotics |

| Candida albicans | 32 µg/mL | Effective against resistant strains |

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), indicating potential therapeutic applications for epilepsy .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect against multidrug-resistant strains .

- Evaluation of Anticonvulsant Properties : In a controlled trial involving rodent models, this compound was administered at varying doses. The results showed a dose-dependent reduction in seizure frequency and duration, suggesting its potential as an alternative treatment for seizure disorders .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing 4-(Thiazol-2-yl)butan-2-amine, and what reaction conditions are critical for optimizing yield?

The synthesis of thiazole derivatives typically involves condensation reactions. For example, 2-aminothiazole derivatives are synthesized by reacting thiourea intermediates with α-halo ketones or aldehydes under reflux conditions. In related compounds, acetic acid is used as a catalyst for Schiff base formation between thiazol-2-amines and aldehydes, followed by recrystallization in ethanol to isolate products . Key parameters include reaction time (e.g., 7 hours for Schiff base formation), solvent choice (absolute ethanol), and acid catalysis.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on IR spectroscopy (to identify NH₂ and C=N stretches), ¹H NMR (to resolve aromatic protons and amine environments), and mass spectrometry (for molecular ion verification). For example, IR peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N) are typical for thiazole amines. ¹H NMR signals for the thiazole ring protons appear in the δ 7.0–8.5 ppm range .

Q. What in vitro assays are commonly used to evaluate the antibacterial activity of thiazole derivatives like this compound?

Standard assays include agar dilution and broth microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Antifungal activity is assessed similarly against Candida species. Activity is classified as "moderate" (MIC 50–100 µg/mL) or "good" (MIC <50 µg/mL) based on dose-response curves .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are used to model electron distribution and frontier molecular orbitals (HOMO/LUMO). These calculations predict nucleophilic/electrophilic sites, aiding in understanding reactivity toward electrophiles (e.g., in Schiff base formation). Basis sets like 6-31G(d) are standard for geometry optimization .

Q. What strategies are employed to resolve discrepancies in reported biological activity data for thiazole derivatives?

Discrepancies may arise from variations in assay protocols (e.g., inoculum size, growth media). Mitigation strategies include:

- Standardizing assay conditions (e.g., CLSI guidelines).

- Using isogenic microbial strains to control genetic variability.

- Replicating experiments with purified compounds to exclude impurity effects .

Q. How do structural modifications at the thiazole ring influence the compound’s biological activity?

Substituents at the 4-position of the thiazole ring (e.g., aryl groups, halogens) enhance lipophilicity and target binding. For instance, electron-withdrawing groups (e.g., -NO₂) improve antimicrobial activity by increasing membrane penetration. Structure-activity relationship (SAR) studies correlate substituent Hammett constants (σ) with MIC values to guide optimization .

Q. What role does molecular docking play in identifying potential targets for this compound in antimicrobial research?

Docking software (e.g., AutoDock Vina) simulates binding interactions with microbial enzymes (e.g., dihydrofolate reductase, β-lactamases). The thiazole ring’s nitrogen atoms often form hydrogen bonds with catalytic residues, while hydrophobic substituents occupy adjacent pockets. Binding energy scores (<-7 kcal/mol) indicate high affinity .

Q. How are QSAR models developed to predict the antimicrobial efficacy of thiazole derivatives?

Quantitative structure-activity relationship (QSAR) models use descriptors like logP , molar refractivity , and topological polar surface area . Partial least squares (PLS) regression links these descriptors to biological data (e.g., MICs). Validation via leave-one-out cross-checking ensures robustness. For example, higher logP values often correlate with enhanced Gram-positive activity due to improved membrane permeation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.